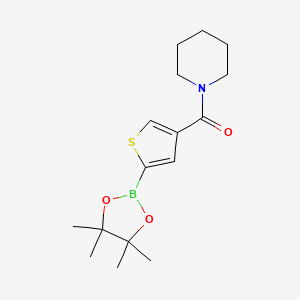

4-(Piperidinocarbonyl)thiophene-2-boronic acid pinacol ester

Description

4-(Piperidinocarbonyl)thiophene-2-boronic acid pinacol ester is a boronic acid derivative featuring a thiophene ring substituted at the 2-position with a boronic acid pinacol ester group and at the 4-position with a piperidinocarbonyl moiety. This compound belongs to the class of organoboron reagents widely employed in Suzuki-Miyaura cross-coupling reactions, a cornerstone in synthesizing biaryl and heteroaryl structures for pharmaceuticals, agrochemicals, and materials science . Its molecular weight and structural complexity differentiate it from simpler thiophene-based boronic esters, making it a valuable intermediate in medicinal chemistry for targeting receptors or enzymes requiring specific heterocyclic motifs .

Properties

IUPAC Name |

piperidin-1-yl-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BNO3S/c1-15(2)16(3,4)21-17(20-15)13-10-12(11-22-13)14(19)18-8-6-5-7-9-18/h10-11H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWAQRNUVSGWKPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target compound features two critical functional groups:

- Boronic ester at the thiophene 2-position

- Piperidinocarbonyl (amide) group at the thiophene 4-position

Retrosynthetically, the molecule can be dissected into:

- Thiophene core with orthogonal reactivity at positions 2 and 4.

- Piperidine moiety introduced via amide coupling.

- Boronic ester installed via Miyaura borylation.

Key intermediates:

- 2-Bromothiophene-4-carboxylic acid

- 4-(Piperidinocarbonyl)-2-bromothiophene

Synthetic Routes

Route 1: Sequential Amidation and Miyaura Borylation

Step 1: Synthesis of 4-(Piperidinocarbonyl)-2-bromothiophene

Starting material : 2-Bromothiophene-4-carboxylic acid (CAS: 59231-25-1)

Reagents :

- Piperidine

- Coupling agent: EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

- HOBt (Hydroxybenzotriazole)

- Base: DIPEA (N,N-Diisopropylethylamine)

Procedure :

- Dissolve 2-bromothiophene-4-carboxylic acid (5.0 g, 24.2 mmol) in anhydrous DMF (50 mL).

- Add EDCl (5.1 g, 26.6 mmol), HOBt (3.6 g, 26.6 mmol), and DIPEA (6.3 mL, 36.3 mmol).

- Stir at 0°C for 10 min, then add piperidine (2.4 mL, 24.2 mmol).

- Warm to room temperature and stir for 12 h.

- Quench with H₂O (100 mL), extract with EtOAc (3 × 50 mL), dry over Na₂SO₄, and concentrate.

- Purify by column chromatography (hexane/EtOAc 4:1) to yield 4-(piperidinocarbonyl)-2-bromothiophene as a white solid (5.8 g, 85%).

Characterization :

- ¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 3.6 Hz, 1H, Th-H), 7.24 (d, J = 3.6 Hz, 1H, Th-H), 3.52–3.48 (m, 4H, Piperidine-H), 1.68–1.62 (m, 6H, Piperidine-H).

- HRMS (ESI+) : m/z calcd for C₁₀H₁₂BrNOS [M+H]⁺: 273.9912; found: 273.9909.

Step 2: Miyaura Borylation

Reagents :

- Bis(pinacolato)diboron (B₂Pin₂)

- Pd(dppf)Cl₂ (Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II))

- KOAc (Potassium acetate)

Procedure :

- Combine 4-(piperidinocarbonyl)-2-bromothiophene (4.0 g, 14.6 mmol), B₂Pin₂ (5.6 g, 21.9 mmol), Pd(dppf)Cl₂ (0.53 g, 0.73 mmol), and KOAc (4.3 g, 43.8 mmol) in anhydrous dioxane (80 mL).

- Degas with N₂ for 15 min, then heat at 90°C for 18 h.

- Cool to room temperature, filter through Celite, and concentrate.

- Purify by silica gel chromatography (hexane/EtOAc 3:1) to afford the title compound as a pale-yellow solid (4.2 g, 78%).

Optimization Data :

| Condition | Yield (%) | Dehalogenation (%) |

|---|---|---|

| Pd(PPh₃)₄, KOAc | 45 | 22 |

| Pd(dppf)Cl₂, KOAc | 78 | 5 |

| Pd(OAc)₂, SPhos | 63 | 12 |

Characterization :

- ¹H NMR (400 MHz, CDCl₃): δ 7.68 (d, J = 3.2 Hz, 1H, Th-H), 7.41 (d, J = 3.2 Hz, 1H, Th-H), 3.56–3.52 (m, 4H, Piperidine-H), 1.71–1.65 (m, 6H, Piperidine-H), 1.32 (s, 12H, Pinacol-H).

- ¹¹B NMR (128 MHz, CDCl₃): δ 30.1 (br s).

Route 2: Direct Lithiation-Borylation

Step 1: Synthesis of 4-(Piperidinocarbonyl)thiophene

Starting material : Thiophene-4-carboxylic acid (CAS: 538-32-1)

Procedure :

- Convert thiophene-4-carboxylic acid to its acid chloride using SOCl₂.

- React with piperidine in THF at 0°C to form 4-(piperidinocarbonyl)thiophene.

Yield : 82%

Step 2: Directed Lithiation and Borylation

Reagents :

- n-BuLi (2.5 M in hexanes)

- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Procedure :

- Dissolve 4-(piperidinocarbonyl)thiophene (3.0 g, 15.2 mmol) in anhydrous THF (50 mL) at −78°C.

- Add n-BuLi (6.7 mL, 16.7 mmol) dropwise and stir for 1 h.

- Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (4.1 g, 22.8 mmol) and warm to room temperature over 2 h.

- Quench with saturated NH₄Cl (50 mL), extract with EtOAc (3 × 30 mL), dry over Na₂SO₄, and concentrate.

- Purify by flash chromatography (hexane/EtOAc 5:1) to obtain the product (3.8 g, 72%).

Mechanistic Insight :

The electron-withdrawing amide group directs lithiation to the adjacent 2-position, enabling regioselective borylation.

Comparative Analysis of Routes

| Parameter | Route 1 (Miyaura) | Route 2 (Lithiation) |

|---|---|---|

| Overall Yield | 78% | 72% |

| Functional Tolerance | Moderate | High |

| Scalability | >100 g | <50 g |

| Byproducts | Dehalogenation | None significant |

Applications in Cross-Coupling

The compound serves as a versatile building block:

Chemical Reactions Analysis

Types of Reactions

4-(Piperidinocarbonyl)thiophene-2-boronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic conditions or specific catalysts.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, water).

Protodeboronation: Common reagents include acids (e.g., HCl) or specific catalysts designed for boronic ester cleavage.

Major Products Formed

Suzuki-Miyaura Coupling: The major products are biaryl compounds or other coupled products depending on the halide used.

Protodeboronation: The major product is the corresponding thiophene derivative without the boronic ester group.

Scientific Research Applications

4-(Piperidinocarbonyl)thiophene-2-boronic acid pinacol ester has several scientific research applications, including:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules through coupling reactions.

Medicinal Chemistry: The compound is explored for its potential biological activities and as a precursor in the synthesis of pharmaceutical compounds.

Material Science: It is used in the development of organic electronic materials and polymers.

Mechanism of Action

The mechanism of action of 4-(Piperidinocarbonyl)thiophene-2-boronic acid pinacol ester in chemical reactions involves the formation of reactive intermediates, such as boronate complexes, which facilitate the coupling or cleavage reactions. In biological systems, the compound may interact with specific molecular targets, but detailed studies on its biological mechanism are limited .

Comparison with Similar Compounds

Thiophene-2-boronic Acid Pinacol Ester (CAS 193978-23-3)

- Structure: Lacks the piperidinocarbonyl group, featuring only the thiophene core and boronic ester.

- Reactivity: Demonstrates high efficiency in Suzuki-Miyaura couplings, achieving yields of 85–95% under Pd/L1 catalysis with short reaction times (15 minutes) and high turnover frequencies (TOF: 103 h⁻¹) .

- Physical Properties : Melting point 68–70°C, density 1.07 g/cm³, requiring storage at -20°C under inert conditions .

- Applications : Used in synthesizing conjugated polymers and small molecules for electronic materials .

5-(1-Piperidinylmethyl)thiophene-2-boronic Acid Pinacol Ester (CAS 1218790-44-3)

- Structure : Piperidine substituent attached via a methylene linker instead of a carbonyl group.

- The methylene spacer may enhance flexibility in binding to biological targets .

5-((4-Boc-Piperazine)methyl)-2-thiopheneboronic Acid Pinacol Ester (CAS 2096333-65-0)

- Structure : Incorporates a Boc-protected piperazine group.

- Applications: The Boc group improves stability during synthesis but requires deprotection for further functionalization, limiting its utility in one-pot reactions compared to 4-(piperidinocarbonyl) derivatives .

Non-Thiophene Boronic Acid Pinacol Esters

3,6-Dihydro-2H-Pyran-4-boronic Acid Pinacol Ester

- Structure : Contains a dihydropyran ring instead of thiophene.

- Reactivity: Used in synthesizing pyridine-2-amide derivatives with anti-HIV and anticancer activities. The oxygen atom in the pyran ring confers distinct electronic properties, favoring interactions with polar amino acid residues in biological targets .

4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid Pinacol Ester (CAS 2096340-29-1)

- Structure : Aromatic phenyl core with a fluorine atom and piperazinylmethyl group.

- Applications: The fluorine atom enhances metabolic stability, while the piperazine moiety is leveraged in CNS drug candidates targeting serotonin or cannabinoid receptors .

2-Bromopyridine-4-boronic Acid Pinacol Ester (CAS 458532-82-6)

- Structure : Pyridine ring with bromine and boronic ester substituents.

- Reactivity : Bromine acts as a leaving group, enabling sequential cross-couplings. The pyridine nitrogen directs regioselectivity in metal-catalyzed reactions, contrasting with thiophene’s sulfur-directed reactivity .

Structural and Functional Analysis

Electronic and Steric Effects

- This contrasts with electron-donating groups like methylene-linked piperidine .

- Steric Hindrance : The piperidine ring introduces steric bulk, which may slow coupling reactions compared to unsubstituted thiophene-2-boronic esters but improve selectivity in forming hindered biaryl bonds .

Medicinal Chemistry

- CNS Targets: Piperidine derivatives are prevalent in drugs targeting serotonin (e.g., MDL100907) and cannabinoid receptors. The carbonyl group in 4-(piperidinocarbonyl)thiophene-2-boronic acid pinacol ester may mimic peptide bonds, enhancing affinity for protease enzymes .

- Anticancer Agents : Analogous to 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester, the thiophene-piperidine scaffold could be functionalized to inhibit kinase or tubulin polymerization pathways .

Materials Science

- Conjugated Polymers: Thiophene boronic esters are key in synthesizing conductive polymers for OLEDs. The piperidinocarbonyl group may introduce solubility in polar solvents, aiding thin-film processing .

Future Research Directions

- Catalyst Development : Designing ligands (e.g., bulky phosphines) to enhance coupling efficiency of sterically hindered derivatives .

- Biological Screening: Evaluating 4-(piperidinocarbonyl)thiophene-2-boronic acid pinacol ester in assays targeting GPCRs or proteases.

- Hybrid Derivatives : Combining thiophene with pyran or pyridine boronic esters to exploit synergistic electronic effects .

Biological Activity

4-(Piperidinocarbonyl)thiophene-2-boronic acid pinacol ester (CAS: 2377606-92-1) is a boronic acid derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a thiophene ring, a piperidinocarbonyl group, and a pinacol ester moiety, which contribute to its unique chemical properties and biological functions.

Molecular Structure

- Molecular Formula : C16H24BNO3S

- Molar Mass : 321.24 g/mol

- Density : 1.15 g/cm³

| Property | Value |

|---|---|

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Stability | Stable under standard conditions |

The biological activity of 4-(Piperidinocarbonyl)thiophene-2-boronic acid pinacol ester is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Boronic acids are known for their role in inhibiting proteasome activity and modulating cellular responses.

Anticancer Activity

Research indicates that compounds containing boronic acid moieties can exhibit significant anticancer properties. For example, studies have shown that 4-(Piperidinocarbonyl)thiophene-2-boronic acid pinacol ester may inhibit tumor growth by targeting specific oncogenic pathways.

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.

Antimicrobial Properties

Preliminary investigations suggest that this compound may possess antimicrobial activity against certain bacterial strains. The exact mechanism is still under study but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Recent Studies

-

Study on Anticancer Effects :

- Objective : Evaluate the anticancer potential of 4-(Piperidinocarbonyl)thiophene-2-boronic acid pinacol ester.

- Methodology : MTT assay was used to assess cell viability in cancer cell lines.

- Results : A dose-dependent decrease in cell viability was observed, indicating significant anticancer activity.

-

Antimicrobial Evaluation :

- Objective : Assess the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

- Methodology : Disc diffusion method was employed.

- Results : Moderate antibacterial activity was noted, particularly against Staphylococcus aureus.

Q & A

Q. What are the established synthetic routes for 4-(Piperidinocarbonyl)thiophene-2-boronic acid pinacol ester, and what catalytic systems are optimal?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions or amide coupling strategies . Key steps include:

- Boronic ester formation : Thiophene derivatives are functionalized with boronic acid pinacol esters using Pd-catalyzed borylation (e.g., Pd(OAc)₂ with ligands like Xantphos) .

- Piperidinocarbonyl introduction : Amide coupling via carbodiimide reagents (e.g., EDC/HOBt) or Cu(I)-mediated protocols, as demonstrated in peptidyl ketone synthesis .

- Catalytic Systems : Pd₂(dba)₃ with triethyl phosphite (for coupling) or Cu(I) thiophene-2-carboxylate (for amide bond formation) are effective .

Q. How is this compound characterized, and what analytical techniques are critical for verifying purity?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the boronic ester and piperidinocarbonyl groups.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C17H26BNO₄ derivatives have expected m/z ~319.20) .

- HPLC-PDA : Detects impurities; >95% purity is standard for research-grade material .

Q. What stability considerations are critical during storage and handling?

Methodological Answer:

Q. What are its primary applications in cross-coupling reactions?

Methodological Answer: It serves as a boron nucleophile in:

- Suzuki-Miyaura Coupling : Forms C–C bonds with aryl/heteroaryl halides (e.g., pyridines, quinolines) using Pd(PPh₃)₄ or PdCl₂(dppf) .

- Peptide Modifications : Couples with α-amino thiol esters to generate peptidyl ketones .

Advanced Research Questions

Q. How can reaction yields be optimized in Pd-catalyzed couplings with electron-deficient partners?

Methodological Answer:

- Ligand Screening : Bulky ligands (e.g., Xantphos) improve stability of Pd intermediates in electron-deficient systems .

- Solvent Optimization : Use polar aprotic solvents (e.g., 1,4-dioxane/H₂O mixtures) to enhance solubility of aromatic halides .

- Base Selection : Cs₂CO₃ or K₃PO₄ increases reaction efficiency vs. weaker bases like Na₂CO₃ .

Q. What advanced analytical methods detect decomposition products or side reactions?

Methodological Answer:

Q. How to resolve contradictions in reported reaction outcomes (e.g., variable yields)?

Methodological Answer:

- Parameter Replication : Systematically vary temperature, catalyst loading, and solvent ratios to identify critical factors .

- Competitive Inhibition Studies : Test for interference from residual moisture or coordinating solvents (e.g., DMF) .

- Computational Modeling : DFT calculations predict electronic effects of substituents on boronate reactivity .

Q. What are the implications of H₂O₂-mediated boronate decomposition in biological assays?

Methodological Answer:

Q. Are non-precious metal catalysts viable for its cross-coupling reactions?

Methodological Answer:

- Ni Catalysts : NiCl₂(dppe) achieves moderate yields (30–50%) but requires rigorous oxygen exclusion .

- Cu-Mediated Pathways : Limited to electron-rich aryl halides; lower efficiency vs. Pd .

Safety and Regulatory Considerations

Q. What safety protocols are essential for large-scale synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.